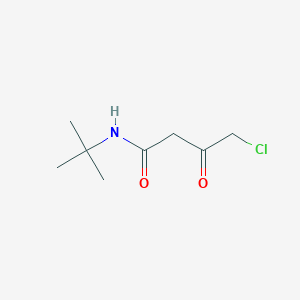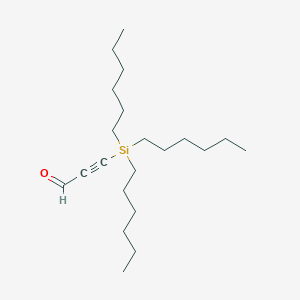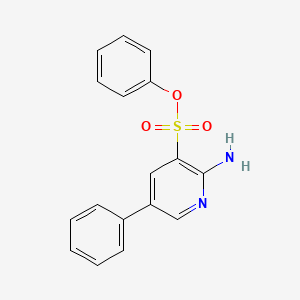
N-Acetyl-L-Idosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-Idosamine is a member of the 2-amino-2-deoxy-sugars group, which are essential building blocks in various biological molecules such as glycosaminoglycans, peptidoglycans, and lipopolysaccharides . These compounds play crucial roles in numerous biological processes, including protein folding and extracellular recognition processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-Idosamine involves several steps, starting from enantiopure tartaric acid, which is selectively converted to epoxy alcohols. The key step in this synthesis is the palladium-catalyzed, stereo- and regioselective epoxide opening followed by nucleophilic substitution of an azide functionality . This method allows the synthesis of both enantiomers of this compound.
Industrial Production Methods
The use of acetic anhydride in aqueous solutions is a common method for acetylation reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-Idosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride for acetylation, palladium catalysts for epoxide opening, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation reactions typically yield N-acetyl derivatives, while nucleophilic substitution can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-Idosamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Acetyl-L-Idosamine involves its incorporation into glycoproteins and other biological molecules. It influences protein folding within the endoplasmic reticulum and serves as a ligand for extracellular recognition processes . The molecular targets and pathways involved include enzymes, lectins, and antibodies that interact with glycoproteins containing this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylgalactosamine: Another 2-amino-2-deoxy-sugar with similar biological roles.
N-Acetylglucosamine: A related compound used in various biomedical applications.
N-Acetylcysteine: An acetylated amino acid with antioxidant properties.
Uniqueness
N-Acetyl-L-Idosamine is unique due to its specific stereochemistry and its role in the synthesis of glycoproteins and other complex carbohydrates. Its ability to influence protein folding and extracellular recognition processes sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
639465-36-4 |
|---|---|
Molekularformel |
C8H15NO6 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
N-[(3R,4R,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7+,8?/m0/s1 |
InChI-Schlüssel |
OVRNDRQMDRJTHS-IQMFPIFPSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@@H](OC1O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)





![N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)

![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)



